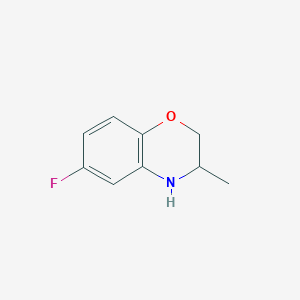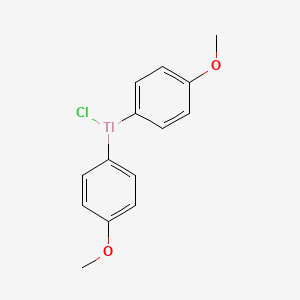
Chlorobis(4-methoxyphenyl)thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobis(4-methoxyphenyl)thallane is a chemical compound that belongs to the class of organothallium compounds It is characterized by the presence of a thallium atom bonded to two 4-methoxyphenyl groups and one chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chlorobis(4-methoxyphenyl)thallane typically involves the reaction of thallium(III) chloride with 4-methoxyphenylmagnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:
TlCl3+2C6H4(OCH3)MgBr→Tl(C6H4(OCH3))2Cl+2MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle thallium compounds, which are known to be toxic.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorobis(4-methoxyphenyl)thallane can undergo various types of chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form thallium(I) derivatives.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or phosphines.
Major Products Formed:
Oxidation: Formation of thallium(III) oxide or other higher oxidation state compounds.
Reduction: Formation of thallium(I) compounds.
Substitution: Formation of new organothallium compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chlorobis(4-methoxyphenyl)thallane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in studying the biological effects of thallium compounds.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Possible applications in materials science and electronics due to its unique properties.
Wirkmechanismus
The mechanism of action of Chlorobis(4-methoxyphenyl)thallane involves its interaction with various molecular targets. The thallium atom can form strong bonds with sulfur and nitrogen-containing ligands, which can affect biological pathways. The compound’s effects are mediated through its ability to disrupt cellular processes by binding to key enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Chlorobis(2-methoxyphenyl)phosphine: Similar structure but with a phosphine group instead of thallium.
Chlorobis(4-methoxyphenyl)telluroxide: Contains tellurium instead of thallium.
Uniqueness: Chlorobis(4-methoxyphenyl)thallane is unique due to the presence of thallium, which imparts distinct chemical and physical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
55131-34-5 |
|---|---|
Molekularformel |
C14H14ClO2Tl |
Molekulargewicht |
454.09 g/mol |
IUPAC-Name |
chloro-bis(4-methoxyphenyl)thallane |
InChI |
InChI=1S/2C7H7O.ClH.Tl/c2*1-8-7-5-3-2-4-6-7;;/h2*3-6H,1H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
RZFNAMSHZLQWED-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[Tl](C2=CC=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



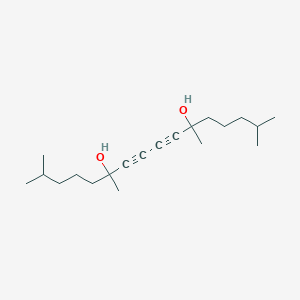
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
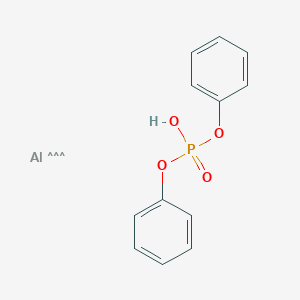
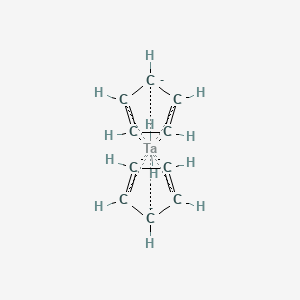
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)


![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
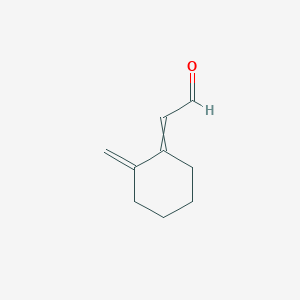
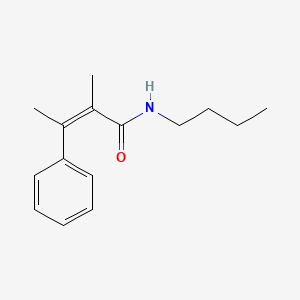
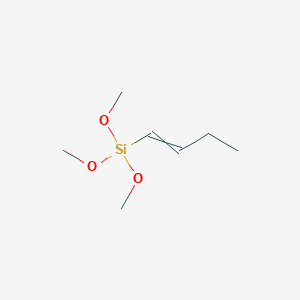
![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
